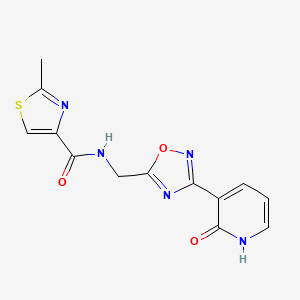

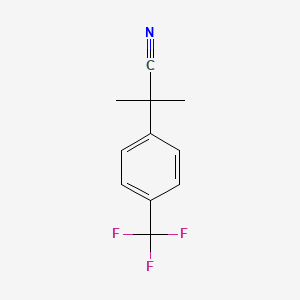

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile

Vue d'ensemble

Description

“2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile” is a chemical compound with the CAS Number: 32445-87-7 . It has a molecular weight of 213.2 and its IUPAC name is 2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile . It is a yellow liquid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionic acid, a related compound, involves refluxing a solution of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile (400 mg, 1.88 mmol) and NaOH (10 M, 1 mL) in EtOH (5 mL) at 100°C overnight .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,1-2H3 . This indicates that the compound has a carbon backbone with a trifluoromethyl group and a phenyl group attached.Physical And Chemical Properties Analysis

This compound is a yellow liquid with a molecular weight of 213.2 . It is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Substances

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile derivatives have been utilized in synthesizing a wide variety of heterocyclic substances. These substances show promising antimicrobial activities against various bacteria and yeast, indicating potential applications in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Generation and Reactivity of Cations

Research on the generation and reactivity of various cations, including aminophenyl cations, through photolysis of derivatives of this compound, has been explored. These studies contribute to the understanding of chemical kinetics and reaction mechanisms in organic chemistry (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Polymer Research

In the field of materials science, derivatives of this compound have been used in the synthesis of novel polymers. These polymers exhibit unique properties like high optical transparency and low dielectric constants, making them suitable for applications in optoelectronics and other advanced technological applications (Tao, Yang, Liu, Fan, & Yang, 2009).

Catalysis Research

This compound and its derivatives have also been studied in catalysis research. For example, research into the ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of aryl carbon-nitrogen bonds in aniline derivatives with organoboronates involves compounds related to this compound (Ueno, Chatani, & Kakiuchi, 2007).

Magnetic Studies

The compound has been included in magnetic studies, such as those focusing on dysprosium(III) single-ion magnets. These studies have implications for advanced material science, particularly in the development of materials with unique magnetic properties (Zhang, Ke, Sun, Li, Shi, Xie, Wei, Yang, Wang, & Chen, 2016).

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile are currently unknown. The compound is a member of the organofluorine class of compounds, which are known for their high reactivity and potential for diverse biological interactions

Mode of Action

Organofluorine compounds often interact with biological systems through strong bonding interactions, potentially leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Organofluorine compounds can potentially affect a wide range of biochemical pathways due to their high reactivity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential for diverse biological interactions, it may have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with biological systems .

Propriétés

IUPAC Name |

2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBSQXKOGNKPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)

![Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2748059.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)

![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)